molecular formula C14H16FNO4 B12685300 Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate CAS No. 84962-54-9

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate

Cat. No.: B12685300
CAS No.: 84962-54-9
M. Wt: 281.28 g/mol
InChI Key: BFUFOHMVMTXWGL-HQVZTVAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate, with the CAS Registry Number 83763-26-2, is a specialized organic compound with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol . This ester and amide-functionalized molecule serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its structure, which incorporates a 4-fluorophenyl group and multiple reactive sites including formyl and oxo groups, makes it a valuable intermediate for the development of more complex molecules. Researchers utilize this compound in the exploration of novel chemical spaces, particularly in the synthesis of nitrogen-containing compounds, which are essential intermediates in the pharmaceutical and chemical industries . The presence of the fluorine atom can be critical for modulating the biological activity and physicochemical properties of resulting compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84962-54-9

Molecular Formula

C14H16FNO4

Molecular Weight

281.28 g/mol

IUPAC Name

ethyl (2S)-2-[1-(4-fluorophenyl)ethyl-formylamino]-3-oxopropanoate

InChI

InChI=1S/C14H16FNO4/c1-3-20-14(19)13(8-17)16(9-18)10(2)11-4-6-12(15)7-5-11/h4-10,13H,3H2,1-2H3/t10?,13-/m0/s1

InChI Key

BFUFOHMVMTXWGL-HQVZTVAUSA-N

Isomeric SMILES

CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the key intermediate 2-[N-benzyl-(2-hydroxyethyl)]-amino-4′-fluorophenyl-acetonitrile, followed by cyclization and functional group modifications to yield the target compound. The process is conducted in organic solvents such as isopropyl acetate and involves careful control of temperature and pH to ensure high yield and stereochemical purity.

Stepwise Synthesis Details

Step Reaction Reagents and Conditions Notes
1 Formation of hydroxynitrile intermediate Sodium metabisulfite, 4-fluorobenzaldehyde, methanol, sodium cyanide; ambient temperature rising to 30°C; vigorous stirring for 40-45 min Formation of bisulfite addition complex followed by cyanide addition; requires strict cyanide handling protocols
2 Amination Addition of N-benzylethanolamine to the reaction mixture; stirring at 30±2°C for 5 h, then aging at room temperature for 8-16 h Two-phase system formed; reaction monitored for completion
3 Cyclization to N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one Hydrogen chloride gas bubbled through cooled isopropyl acetate solution of intermediate at 3±2°C; reaction aged at 38±2°C for 1 h, then room temperature overnight Requires cyanide scrubber and strict temperature control; reaction completes in ~6 h
4 Final modifications Subsequent formylation and oxidation steps to introduce N-formyl and 3-oxoalaninate functionalities Purification by crystallization or chromatography

Purification and Analysis

  • The crude product mixture is subjected to liquid-liquid extraction using water and isopropyl acetate, followed by washing with sodium chloride solution to remove impurities.
  • Purification techniques include crystallization and reverse-phase high-performance liquid chromatography (HPLC) using specialized columns such as Newcrom R1, which offers low silanol activity and is suitable for preparative separations and pharmacokinetic studies.
  • For mass spectrometry compatibility, phosphoric acid in the mobile phase is replaced with formic acid during HPLC analysis.

Research Findings and Optimization

  • The synthetic route described is scalable and has been optimized for industrial application, balancing yield, stereochemical purity, and safety.
  • The use of racemic mixtures and subsequent resolution steps have been minimized by employing stereoselective synthesis and chiral intermediates, improving efficiency.
  • The reaction times and temperatures have been fine-tuned to maximize conversion rates while minimizing by-product formation.
  • Analytical methods developed alongside the synthesis allow for rapid identification and quantification of impurities, facilitating quality control.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 4-fluorobenzaldehyde, sodium metabisulfite, sodium cyanide, N-benzylethanolamine
Solvents Isopropyl acetate, methanol, water
Temperature range 3°C to 40°C (controlled during key steps)
Reaction time 40-45 min (hydroxynitrile formation), 5 h + 8-16 h (amination), 6 h (cyclization)
Safety considerations Cyanide handling protocols, use of cyanide scrubbers, controlled HCl gas addition
Purification Liquid-liquid extraction, crystallization, reverse-phase HPLC
Analytical methods RP-HPLC with Newcrom R1 column, MS-compatible mobile phases

Chemical Reactions Analysis

Nucleophilic Reactions at Carbonyl Groups

The compound contains two carbonyl groups (ketone and ester) that are susceptible to nucleophilic attack.

Reaction Type Reagents/Conditions Products/Outcomes
Ketone reductionNaBH₄, LiAlH₄, or catalytic hydrogenationSecondary alcohol formation at the β-keto position
Ester aminolysisPrimary amines (e.g., NH₃, RNH₂)Amide derivatives via nucleophilic substitution
Grignard additionRMgX (organomagnesium reagents)Tertiary alcohol formation at the ketone site

These reactions are critical for synthesizing pharmacologically active intermediates, such as chiral alcohols or amides.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product
Basic hydrolysisNaOH/EtOH, refluxSodium salt of 3-oxoalaninic acid
Acidic hydrolysisHCl/H₂O, heatFree carboxylic acid (3-oxoalaninic acid)

Analytical studies using reverse-phase HPLC (with phosphoric acid or formic acid mobile phases) confirm the compound’s stability under mildly acidic conditions, though prolonged exposure to strong acids accelerates ester cleavage .

Formyl Group Reactivity

The N-formyl moiety participates in condensation and oxidation reactions:

Reaction Type Reagents/Conditions Applications
CondensationHydrazines (e.g., NH₂NH₂)Hydrazide derivatives for heterocyclic synthesis
OxidationKMnO₄ or CrO₃Carboxylic acid formation (N-formyl to N-carboxy)

These transformations are utilized in synthesizing bioactive heterocycles, such as pyrazole derivatives, which exhibit antimicrobial properties .

Fluorophenyl Ring Electrophilic Substitution

The 4-fluorophenyl group undergoes electrophilic aromatic substitution (EAS):

Reaction Type Reagents/Conditions Regioselectivity
NitrationHNO₃/H₂SO₄Meta-substitution due to electron-withdrawing fluorine
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Meta-halogenated products

The fluorine atom directs incoming electrophiles to the meta position, enabling controlled functionalization of the aromatic ring.

Analytical and Stability Considerations

  • HPLC Analysis : The compound is separable using a Newcrom R1 column with acetonitrile/water/acid mobile phases. Phosphoric acid is replaced with formic acid for mass spectrometry compatibility to prevent undesired ester hydrolysis .

  • Thermal Stability : Decomposition studies indicate stability below 150°C, making it suitable for high-temperature reactions like catalytic hydrogenation.

This reactivity profile underscores the compound’s versatility in organic synthesis and drug development. Its multifunctional design allows tailored modifications for applications ranging from chiral intermediates to antimicrobial agents.

Scientific Research Applications

Analytical Applications

1. Chromatography

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate is effectively analyzed using high-performance liquid chromatography (HPLC). The reverse-phase (RP) HPLC method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid to enhance compatibility .

2. Drug Development

The compound's structure is conducive to modifications that can enhance its pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic activities due to the presence of the fluorophenyl group, which can influence receptor binding affinities .

Case Study: Analgesic Activity

In a study assessing the analgesic effects of structurally related compounds, derivatives of this compound were tested on animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting potential therapeutic applications in pain management .

Material Science Applications

3. Polymer Chemistry

This compound can serve as a monomer in polymer synthesis. Its unique functional groups allow for incorporation into polymer backbones, potentially leading to materials with enhanced thermal stability and chemical resistance.

Table 2: Polymerization Characteristics

PropertyValue
Polymer TypeFluorinated Polymeric Material
Thermal StabilityHigh
Chemical ResistanceExcellent

The incorporation of this compound into polymers has been shown to improve their performance in harsh environments, making them suitable for applications in coatings and sealants.

Mechanism of Action

The mechanism of action of Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Functional Groups

Key Substituents and Pharmacophores

  • Fluorinated Aromatic Rings : The 4-fluorophenyl group in the target compound is analogous to fluorinated moieties in compounds like 1-fluoronaphthalene (, Compound f). Fluorine substitution typically enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
  • N-Formyl Amino Acid Esters: Similar to carbepentane (), which contains a formylated amine, the target compound’s formyl group may modulate sigma receptor interactions, though direct binding data is unavailable.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL)
Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate 295.3 4-Fluorophenyl, formyl, ethyl ester 2.8 0.15 (DMSO)
1-Fluoronaphthalene (, Compound f) 146.1 Fluoronaphthalene 3.1 0.02 (Water)
Carbepentane () 273.4 Formyl, pentyl chain 3.5 0.10 (Ethanol)

Pharmacological and Receptor Binding Profiles

Sigma Receptor Ligands

Compounds like DTG ([3H]1,3-di(2-tolyl)guanidine) and haloperidol () exhibit high affinity for sigma receptors.

  • Site 1 Specificity : The formyl group in the target compound may mimic the pseudoallosteric modulation observed with haloperidol (Ki = 36.1 nM for Site 2 in guinea pig brain membranes) .
  • Calcium Channel Association: Inorganic blockers like Cd²⁺ modulate Site 2 in DTG binding studies (). The fluorophenyl group in the target compound could influence calcium channel interactions indirectly via lipophilicity.
Table 2: Receptor Binding Affinities of Analogues (Guinea Pig Brain)
Compound Sigma Site 1 (Ki, nM) Sigma Site 2 (Ki, nM) Calcium Channel Modulation
DTG () 11.9 37.6 Cd²⁺-sensitive
Haloperidol 36.1 36.1 Not reported
Target Compound Not tested Not tested Hypothetical

Impurity Profiles

The target compound’s synthesis may generate impurities analogous to those in drospirenone/ethinyl estradiol formulations (), such as:

  • Naphthalenol Derivatives: Similar to Compounds a–g in , residual alcohols or amines could form during esterification or formylation steps.
  • Fluorinated Byproducts : Degradation pathways involving defluorination or ester hydrolysis require monitoring, as seen in 1-fluoronaphthalene stability studies .

Biological Activity

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate is a synthetic compound with a unique molecular structure characterized by a fluorinated phenyl group and an alaninate backbone. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Molecular Characteristics

  • Molecular Formula : C14H16FNO4
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 84962-54-9
  • InChI Key : BFUFOHMVMTXWGL-HQVZTVAUSA-N

The presence of the 4-fluorophenyl group is significant as fluorine atoms can enhance the pharmacokinetic properties of compounds, potentially leading to improved therapeutic effects.

Preliminary Biological Activity Findings

Preliminary studies indicate that this compound exhibits notable biological activities. These activities are attributed to its structural components, which may influence various biological mechanisms:

  • Antimicrobial Activity : Initial assessments suggest that the compound may have antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, which could be relevant in treating diseases where enzyme activity is dysregulated.
  • Cytotoxicity : Early studies hint at cytotoxic effects against certain cancer cell lines, indicating a possible role in cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These methods are designed to achieve high purity levels while maintaining structural integrity. The following general steps outline the synthesis process:

  • Formation of the Alaninate Backbone : Starting materials undergo reactions to form the alaninate structure.
  • Introduction of the 4-Fluorophenyl Group : A fluorinated phenyl group is introduced through electrophilic aromatic substitution.
  • Formylation Reaction : The final step involves formylation to yield the target compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructure FeaturesUnique Aspects
Ethyl N-(1-(phenethyl)-N-formylalaninatePhenethyl group instead of 4-fluorophenylLacks fluorine, potentially differing bioactivity
Ethyl N-(1-(3-fluorophenyl)ethyl)-N-formylalaninate3-Fluorophenyl groupDifferent position of fluorine may affect properties
Ethyl N-(1-(p-tolyl)ethyl)-N-formylalaninatep-ToluenesulfonamideMore hydrophobic due to methyl group

This comparison highlights how variations in substituents can influence biological activity and chemical properties, emphasizing the significance of the fluorinated structure in this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the alkylation of 4-fluorophenethylamine followed by formylation and esterification. Key intermediates, such as the 4-fluorophenethyl group, require precise temperature control (0–5°C) during alkylation to minimize side reactions. Catalysts like DMAP (dimethylaminopyridine) can enhance formylation efficiency. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and confirm stepwise completion .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorophenyl moiety and formyl group positions. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretching frequencies (C=O at ~1700 cm⁻¹). Purity assessment via HPLC with UV detection (λmax ≈ 255 nm) aligns with fluorinated aromatic systems .

Q. How can impurities in the final product be identified and quantified to meet pharmacopeial standards?

  • Methodological Answer : Impurity profiling requires gradient HPLC with a C18 column and UV detection. Spiking experiments using reference standards (e.g., des-formyl analogs or hydrolyzed byproducts) help identify peaks. Quantitation follows the "100(ri/rs)" method, where impurity peaks are normalized to the main compound’s response. Thresholds for individual impurities (≤0.1%) and total impurities (≤0.5%) should adhere to regulatory guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the compound’s metabolic stability in vitro?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocytes to assess Phase I/II metabolism. Incubation conditions (37°C, pH 7.4, NADPH regeneration system) must mimic physiological environments. LC-MS/MS monitors parent compound depletion and metabolite formation. Time-course studies (0–120 min) and kinetic modeling (e.g., t₁/₂, Clint) predict hepatic clearance. Structural analogs with 4-fluorophenyl groups suggest potential CYP3A4/2D6 involvement, warranting enzyme inhibition assays .

Q. How can computational tools predict the compound’s binding affinity to target proteins, and what validation experiments are required?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against crystallographic protein structures (e.g., kinases or GPCRs). QSAR models prioritize substituent effects on binding (e.g., fluorophenyl hydrophobicity vs. formyl polarity). MD simulations (AMBER/CHARMM) assess binding stability. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) or cellular assays (e.g., cAMP/calcium flux for GPCR targets) .

Q. What strategies resolve contradictions in solubility data between experimental measurements and computational predictions?

  • Methodological Answer : Experimental solubility (shake-flask method in PBS/DPBS) may conflict with COSMO-RS or LogP-based predictions due to polymorphic forms or aggregation. Use DSC (differential scanning calorimetry) to detect polymorphs and DLS (dynamic light scattering) to assess particle size. Adjust predictions by incorporating experimental crystal lattice energy data. Solubility enhancement via co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin complexation can bridge discrepancies .

Q. How can in vivo pharmacokinetic studies be designed to account for interspecies variability in metabolite formation?

  • Methodological Answer : Conduct parallel studies in rodents (mice/rats) and non-rodents (dogs) with serial blood sampling. LC-MS/MS quantifies parent compound and major metabolites (e.g., de-ethylated or hydroxylated derivatives). Allometric scaling adjusts for metabolic rate differences. Cross-species liver microsome comparisons identify divergent metabolic pathways. For fluorinated analogs, ¹⁹F NMR enables non-invasive metabolite tracking in biofluids .

Methodological Challenges and Contradictions

Q. What analytical challenges arise when distinguishing isomeric impurities in the compound?

  • Methodological Answer : Isomers (e.g., N-formyl vs. O-formyl derivatives) may co-elute in HPLC. Use chiral columns (e.g., Chiralpak AD-H) or ion-pairing reagents (e.g., TFA) to improve resolution. 2D NMR (HSQC, NOESY) differentiates isomers via coupling patterns. For trace isomers (<0.1%), enrich via preparative TLC and characterize by HRMS/MS fragmentation .

Q. How do conflicting reports on the compound’s stability under acidic conditions inform formulation strategies?

  • Methodological Answer : Stability studies (pH 1–3, 37°C) may show hydrolysis of the formyl group or ester linkage. Conflicting data often stem from buffer composition (e.g., HCl vs. citrate). Use enteric coatings (Eudragit) for oral formulations to bypass gastric degradation. Lyophilization improves solid-state stability, while antioxidants (BHT) prevent oxidation in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.